2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline
Description
Properties
IUPAC Name |
2-ethylsulfonyl-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-6-5-10(9-11(12)13)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZYRQKQXEZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline typically involves the introduction of the ethylsulfonyl and pyrrolidinyl groups onto an aniline precursor. One common method involves the sulfonylation of aniline followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and nucleophilic substitution processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong hydrogen bonds, while the pyrrolidinyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position and Type: The target compound’s pyrrolidinyl group at position 5 distinguishes it from analogs like 5-(ethylsulfonyl)-2-methoxyaniline (methoxy at position 2). Pyrrolidine’s cyclic structure may enhance binding to hydrophobic pockets in kinase targets compared to methoxy’s electron-donating effects . Ethylsulfonyl groups (vs.
Synthetic Complexity :
- 5-(Ethylsulfonyl)-2-methoxyaniline is synthesized in four steps (59% yield) from 4-methoxybenzene-1-sulfonyl chloride, involving sulfonation, alkylation, nitration, and hydrogenation . A conflicting method in reports a 96% yield via condensation, suggesting route-dependent efficiency .
- The target compound’s synthesis could follow similar sulfonation/alkylation strategies, but the pyrrolidinyl group may require additional steps (e.g., nucleophilic substitution or reductive amination).
Pharmacological Relevance: 5-(Ethylsulfonyl)-2-methoxyaniline is a validated precursor for VEGFR2 inhibitors, critical in anti-angiogenesis therapies . Trifluoromethyl-containing analogs (e.g., 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline) leverage fluorine’s electronegativity for metabolic stability and binding affinity, though their applications remain uncharacterized in the evidence .
Physicochemical Properties: Morpholine-sulfonyl derivatives (e.g., 2-(4-ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline) exhibit higher molecular weights (330.39 g/mol) and polar surface areas, likely improving solubility but complicating blood-brain barrier penetration .
Biological Activity
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of aniline derivatives with ethylsulfonyl chloride and pyrrolidine. The characterization of the compound can be performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Inhibition of proliferation |
| HeLa | 8.9 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that it is effective against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections caused by resistant pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Resistance |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Methicillin-resistant |
| Escherichia coli | 20 µg/mL | Extended-spectrum beta-lactamase (ESBL) producing |
Case Studies
A notable study involved the evaluation of the compound's efficacy in animal models. In a murine model of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Additionally, the compound's safety profile was assessed, showing minimal toxicity at therapeutic doses.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. It is believed to inhibit key signaling pathways involved in cell survival and proliferation, such as the EGFR (epidermal growth factor receptor) pathway.
Q & A
Q. What are the most efficient synthetic routes for preparing 2-(ethylsulfonyl)-5-(1-pyrrolidinyl)aniline?
Methodological Answer: A four-step synthesis pathway can be adapted from structurally similar compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) :
Sulfonation : React a sulfonyl chloride precursor (e.g., 4-methoxybenzenesulfonyl chloride) with sodium sulfite and bicarbonate to form the sulfonate intermediate.
Alkylation : Introduce the ethyl group via alkylation with ethyl iodide under reflux conditions.
Nitration : Use concentrated nitric acid to nitrate the aromatic ring, directing the nitro group meta to the sulfonyl substituent.
Reduction : Catalytically reduce the nitro group to an amine using Pd/C and hydrogen gas.
Key Optimization : Adjust reaction solvents (e.g., THF/water for sulfonation) and catalysts (10% Pd/C for reduction) to achieve yields >90% per step .
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer: Combine 1H/13C NMR to identify substituent positions (e.g., ethylsulfonyl vs. pyrrolidinyl), FT-IR to detect sulfonyl (S=O, ~1350 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) groups, and HRMS for molecular formula validation. For example, the ethylsulfonyl group’s deshielding effect on adjacent protons is observable in NMR . Computational tools like DFT can resolve ambiguities in regiochemistry .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility : The ethylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the pyrrolidinyl moiety improves lipid membrane permeability.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonyl groups are stable in acidic conditions but hydrolyze under strong bases .
Advanced Research Questions
Q. How do electronic effects of substituents influence electrophilic substitution reactions on the aniline ring?
Methodological Answer: The ethylsulfonyl group is a strong electron-withdrawing group (EWG), deactivating the ring and directing electrophiles to the meta position. In contrast, the pyrrolidinyl group donates electrons via resonance, activating the para position. Computational modeling (e.g., Fukui indices) can predict regioselectivity, as demonstrated in nitration studies of similar compounds .
Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?
Methodological Answer:
- Multi-technique validation : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Isotopic labeling : Introduce deuterium or 15N labels to track reaction pathways.
- Crystallography : Obtain single-crystal X-ray structures for ambiguous intermediates, as done for 5-(ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene .
Q. How can catalytic systems be optimized for nitro group reduction in intermediates?
Methodological Answer:
- Catalyst selection : Pd/C (10% w/w) achieves high efficiency, but PtO₂ may reduce sulfur-poisoning risks.
- Solvent effects : Use methanol or ethanol to balance hydrogen solubility and substrate stability.
- Hydrogen pressure : Optimize between 1–3 atm to minimize side reactions (e.g., over-reduction) .
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity?
Methodological Answer:
- Substituent effects : Replace pyrrolidinyl with piperidinyl () to assess steric impacts on target binding.
- Electron-withdrawing groups : Compare ethylsulfonyl vs. trifluoromethyl () for lipophilicity and target affinity.
- In vitro assays : Screen derivatives against kinase targets (e.g., VEGFR2) to correlate substituent position with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
